Einecs 275-578-2
Description
Historical Context and Evolution of Isocyanate Chemistry Relevant to Thiophosphate Derivatives
The history of isocyanate chemistry dates back to the mid-19th century, but significant industrial progress, particularly in polymer applications, has largely occurred in the last few decades. sci-hub.senih.gov The development of diisocyanates was a major stimulus for technological advancement, as their reactivity is uniquely suited for polymer synthesis. sci-hub.se The primary industrial method for producing isocyanates involves the reaction of amines with phosgene (B1210022) (phosgenation). wikipedia.org This process, however, is fraught with hazards due to the extreme toxicity of phosgene, which has driven a continuous search for safer, more sustainable synthesis methods. nih.govrsc.org
Concurrently, the field of organophosphorus chemistry began to develop in the early 19th century, with the first synthesis of an organophosphate, triethyl phosphate (B84403) (TEP), occurring in 1848. ingentaconnect.comnih.gov Organothiophosphates, a subclass of these compounds where a sulfur atom replaces one or more oxygen atoms in the phosphate group, were later developed. wikipedia.org Many of these compounds found initial applications as pesticides, with research focusing on variants with P=S double bonds that exhibit reduced mammalian toxicity compared to their P=O counterparts. wikipedia.orgwikipedia.org
The intersection of these two fields emerged from the growing demand for advanced polymer additives. The search for effective flame retardants led researchers to explore phosphorus-containing compounds. cnrs.frnih.gov The synthesis of molecules like Tris(4-isocyanatophenyl) thiophosphate represents a convergence of these historical trajectories, combining the polymer-forming capability of isocyanates with the flame-retardant properties inherent to the thiophosphate group. Current time information in Jakarta, ID. The established industrial synthesis for this compound involves the phosgenation of its precursor, Tri(4-aminophenyl) thiophosphate (TPTA). nih.gov
Significance of Multifunctional Isocyanates in Polymer Science and Materials Engineering
Multifunctional isocyanates, those possessing three or more reactive isocyanate groups, are of paramount importance in polymer science for their ability to form highly crosslinked, three-dimensional polymer networks. nih.gov This structural feature is crucial for creating materials with enhanced mechanical strength, thermal stability, and chemical resistance. cnrs.fr Polyurethanes (PUs), a versatile class of polymers, heavily rely on isocyanates as fundamental building blocks. nih.gov The properties of PU materials can be precisely tailored by selecting the type of isocyanate and polyol used in the synthesis. cnrs.fr
Tris(4-isocyanatophenyl) thiophosphate serves as an exemplary multifunctional crosslinking agent. Its three isocyanate groups can react with polyols to form durable, heat-resistant polyurethane networks or with other active hydrogen-containing compounds in adhesive and coating formulations. rsc.orgCurrent time information in Jakarta, ID. This trifunctional nature makes it an ideal core molecule for creating complex chemical architectures such as star-shaped polymers. nih.gov
The applications of materials derived from this compound are widespread:
Adhesives: It is used as a crosslinking agent to improve the bond strength of adhesives, particularly for bonding rubber to metals or fabrics. rsc.org
Coatings: It helps produce specialty coatings with high durability and heat resistance. Current time information in Jakarta, ID.
Flame Retardancy: Its incorporation into polymer formulations for plastics and foams enhances their fire safety profile, which is critical in construction, automotive, and electronics industries. Current time information in Jakarta, ID.
Elastomers: As a curing agent, it contributes to the formation of robust polyurethane elastomers used in high-performance applications. rsc.org
Overview of Thiophosphate-Containing Organic Compounds in Chemical Research
Organothiophosphates are a significant subclass of organophosphorus compounds with a broad spectrum of applications stemming from their unique chemical properties. wikipedia.org They are characterized by the presence of a phosphorus-sulfur bond, which can be a double (P=S) or single (P-S) bond. wikipedia.org Research into these compounds has yielded a variety of commercially and medically important molecules.
One of the earliest and most widespread uses of organothiophosphates has been in agriculture as pesticides. wikipedia.orgwikipedia.org Compounds like malathion (B1675926) and chlorpyrifos (B1668852) were developed as insecticides that are activated to their more toxic P=O form within the target insect, while this conversion is slower in mammals, providing a degree of selective toxicity. wikipedia.org
In the medical field, thiophosphates have been integral to the development of antisense therapy. Oligonucleotide phosphorothioates, where a sulfur atom replaces a non-bridging oxygen in the phosphate backbone of DNA or RNA, are used to create drugs that can modulate gene expression. wikipedia.org This modification increases the stability of the oligonucleotide against degradation by cellular enzymes. Other medical applications include the use of amifostine (B1664874) in cancer chemotherapy and echothiophate (B1218750) for treating glaucoma. wikipedia.org
Beyond biological applications, thiophosphates are also used as oil additives and are considered valuable intermediates in organic synthesis. wikipedia.orgwikipedia.org The development of new synthetic methods, such as copper(I) iodide-catalyzed coupling, continues to make these compounds more accessible for research and industrial use. wikipedia.org
Applications of Organothiophosphate Compounds
| Application Area | Specific Use | Example Compounds |
| Agriculture | Insecticides, Pesticides | Malathion, Chlorpyrifos, Diazinon, Fenitrothion wikipedia.org |
| Medicine | Antisense Therapy, Glaucoma Treatment, Chemotherapy | Fomivirsen, Mipomersen, Amifostine, Echothiophate wikipedia.org |
| Industry | Oil Additives, Flame Retardants | Various proprietary formulations |
| Chemical Synthesis | Synthetic Intermediates | Various reagents |
Research Gaps and Future Directions in the Study of Tris(4-isocyanatophenyl) thiophosphate Systems
While Tris(4-isocyanatophenyl) thiophosphate is an established compound, several research gaps and future directions exist, primarily driven by the broader trends in isocyanate and flame-retardant chemistry toward sustainability and enhanced performance.
A significant research gap lies in developing greener and safer synthesis routes. The reliance on phosgene for isocyanate production is a major environmental and safety concern. rsc.orgrsc.org Future research will likely focus on non-phosgene pathways, such as the thermal decomposition of carbamates, for the synthesis of Tris(4-isocyanatophenyl) thiophosphate and related compounds. nih.govacs.org The "zero emission" urea (B33335) process, which uses urea, alcohol, and amines as raw materials, represents a particularly promising green alternative. nih.gov Furthermore, the development of isocyanates from renewable, bio-based sources is a rapidly growing field aimed at reducing dependence on petrochemical feedstocks. nih.govrsc.orgmdpi.com
Another area for future investigation is the deeper exploration of its role in advanced materials. While its function as a crosslinker is well-known, its potential in novel polymer systems like highly porous aerogels or self-healing materials is less understood. mdpi.com The trifunctional structure could be leveraged to design and synthesize new materials with unique topological structures and tailored properties. nih.gov
Finally, a more comprehensive understanding of its flame-retardant mechanism is needed. Phosphorus-based flame retardants can act in either the condensed phase (by promoting char formation) or the gas phase (by flame inhibition), and the specific mechanism often depends on the polymer matrix and other additives present. nih.govresearchgate.net Detailed studies on how Tris(4-isocyanatophenyl) thiophosphate interacts with different polymers during pyrolysis would enable the design of more efficient and synergistic flame-retardant systems. rsc.org This includes investigating its performance in combination with other halogen-free flame retardants to achieve optimal fire safety with minimal impact on the material's physical properties. vnu.edu.vn
Properties
CAS No. |
71501-50-3 |
|---|---|
Molecular Formula |
C7H8ClNO4S |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
benzoic acid;sulfamoyl chloride |
InChI |
InChI=1S/C7H6O2.ClH2NO2S/c8-7(9)6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H,8,9);(H2,2,3,4) |
InChI Key |
RNHSRDAXJMGMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.NS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Tris 4 Isocyanatophenyl Thiophosphate
Established Synthetic Routes to Tris(4-isocyanatophenyl) thiophosphate
Two principal synthetic routes are recognized for the preparation of TPTI, with the phosgenation of its corresponding amine precursor being the dominant industrial method. google.com
The most prevalent industrial method for producing Tris(4-isocyanatophenyl) thiophosphate is the phosgenation of Tri(4-aminophenyl) thiophosphate (TPTA). google.com This reaction involves treating the triamine precursor with phosgene (B1210022) (COCl₂). The amine groups of TPTA react with phosgene to form the desired isocyanate groups, releasing hydrogen chloride (HCl) as a by-product. google.comwikipedia.org
This process is typically conducted in two stages: a "cold phosgenation" followed by a "hot phosgenation". sabtechmachine.com In the initial cold stage, the amine, dissolved in an inert solvent, reacts with phosgene to form an intermediate carbamoyl (B1232498) chloride and amine hydrochloride. sabtechmachine.com In the subsequent hot stage, the temperature is raised to decompose these intermediates into the final isocyanate and HCl. sabtechmachine.com This two-step approach helps to control the reaction and minimize the formation of urea (B33335) by-products, which can occur if the amine reacts with the newly formed isocyanate. sabtechmachine.com
A plausible, though less documented, synthetic route involves the reaction of 4-isocyanatophenol (B8728586) with phosphorothioic trichloride (B1173362) (also known as thiophosphoryl chloride, PSCl₃). wikipedia.org In this pathway, the hydroxyl group (-OH) of three equivalents of 4-isocyanatophenol would react with phosphorothioic trichloride. Thiophosphoryl chloride is a common reagent used to form thiophosphate esters by reacting with alcohols or phenols. wikipedia.orgmuni.cz
The theoretical reaction is as follows: 3 HO-C₆H₄-NCO + PSCl₃ → P(S)(O-C₆H₄-NCO)₃ + 3 HCl
This reaction would likely require a base to act as an acid scavenger, neutralizing the hydrogen chloride by-product as it is formed, thereby driving the reaction to completion. This method avoids the direct use of the highly toxic TPTA precursor, but depends on the availability and stability of 4-isocyanatophenol.
Optimization of Synthesis Parameters for Research Scale and Industrial Viability
The optimization of synthesis parameters is crucial for maximizing yield, ensuring product purity, and maintaining safety, particularly when using hazardous reagents like phosgene. google.com
The choice of solvent is a critical factor in phosgenation reactions. The solvent must be inert to both phosgene and the isocyanate product. mdpi.com Furthermore, it must effectively dissolve the starting materials and manage the heat generated during the exothermic reaction. wikipedia.orggoogle.com Anhydrous (water-free) conditions are strictly required, as both phosgene and the resulting isocyanate readily react with water, which would lead to the formation of undesired by-products and a reduction in yield. wikipedia.org
Commonly used solvents in industrial phosgenation include chlorinated aromatic hydrocarbons and other aromatic solvents. sabtechmachine.commdpi.com The selection is often based on boiling point, which influences the temperature range of the reaction. mdpi.com
Table 1: Common Solvents for Phosgenation Reactions
| Solvent | Boiling Point (°C) | Key Properties |
|---|---|---|
| Toluene | 111 | Commonly used, but lower boiling point limits reaction temperature. google.com |
| Xylene | ~140 | Allows for higher reaction temperatures than toluene. google.com |
| Ortho-dichlorobenzene (ODCB) | 180.5 | High boiling point allows for mild operating conditions and is widely used industrially. mdpi.comgoogle.com |
This table summarizes solvents often used in phosgenation processes, which are applicable to the synthesis of TPTI.
Precise control over temperature and the reaction atmosphere is essential for a successful synthesis. Industrial phosgenation is often performed in stages at progressively higher temperatures. sabtechmachine.com
Cold Phosgenation: This initial step is performed at lower temperatures (e.g., below 70°C) to manage the initial rapid and exothermic reaction between the amine and phosgene. sabtechmachine.com
Hot Phosgenation: The temperature is then gradually increased, often in a series of reactors, to a range of 100-200°C. sabtechmachine.com This higher temperature facilitates the decomposition of intermediate species to form the final isocyanate. sabtechmachine.com The upper temperature limit is often dictated by the boiling point of the chosen solvent. sabtechmachine.com
The entire process is conducted under an inert atmosphere, typically using nitrogen gas. google.comsabtechmachine.com This serves multiple purposes: it prevents moisture from entering the system, avoids unwanted side reactions with atmospheric components, and helps in the removal of the gaseous by-product, hydrogen chloride, and any unreacted phosgene from the reaction mixture. sabtechmachine.com
The management of by-products and unreacted starting materials is a key aspect of industrial chemical synthesis. In the phosgenation of TPTA, the primary by-product is hydrogen chloride (HCl) gas. sabtechmachine.com In industrial settings, this HCl, along with excess phosgene, is typically removed from the final reaction mixture by sparging with an inert gas like nitrogen. sabtechmachine.com
Excess phosgene is highly toxic and valuable, so recovery and recycling are standard practice. wikipedia.org Common strategies include:
Solvent Absorption: The waste gas stream containing phosgene and HCl is passed through a column where the phosgene is absorbed by a cold solvent (often the same solvent used in the reaction). google.com This phosgene-rich solution is then recycled back into the process. google.com
Decomposition: Any remaining trace amounts of phosgene that cannot be recycled are safely destroyed. A typical method involves scrubbing the gas stream with water in the presence of activated carbon, which catalyzes the decomposition of phosgene into carbon dioxide and HCl. wikipedia.org
On a laboratory scale, the HCl by-product can be neutralized by adding a base, such as pyridine, to the reaction mixture. wikipedia.org
Advanced Purification Techniques for Enhanced Product Purity in Research
Achieving high purity of Tris(4-isocyanatophenyl) thiophosphate is crucial for its effective use in research and specialized applications. psu.edu Advanced purification techniques are therefore essential to remove unreacted starting materials, byproducts, and other impurities.
Crystallization Methods
Crystallization is a fundamental technique for purifying solid compounds. For Tris(4-isocyanatophenyl) thiophosphate, the crude product obtained from synthesis, which may appear as a light yellow solid, can be refined to a white solid through crystallization. google.com The process typically involves dissolving the crude solid in a suitable solvent and then inducing crystallization by cooling or by the addition of a non-solvent. During transportation and storage at low temperatures, crystalline deposits may form, which can be redissolved at room temperature. flexilis.inbummart.ru
Table 1: Physical Properties Pre- and Post-Crystallization
| Property | Before Refinement | After Refinement |
|---|---|---|
| Appearance | Light yellow solid | White solid |
| Melting Point | 82.5-84.5 °C | 83.5-86.0 °C |
| Isocyanate Content | Not specified | 27.0% |
| Yield | Not applicable | 92.0% |
This data is based on a specific synthesis example and may vary. google.com
Chromatographic Separations
For achieving even higher levels of purity, particularly for analytical standards or sensitive research applications, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a powerful tool for the separation and purification of Tris(4-isocyanatophenyl) thiophosphate. sielc.com
A common HPLC method utilizes a reverse-phase column. sielc.com The separation is achieved by using a mobile phase, which is a mixture of an organic solvent like acetonitrile (B52724) and water, often with a small amount of acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 2: HPLC Method Parameters
| Parameter | Details |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Newcrom R1 column or similar |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |
| Application | Analytical determination and preparative separation for impurity isolation |
This information provides a general guideline for HPLC analysis. sielc.com
In some research contexts, purification involves dissolving the compound in a solvent like dichloromethane (B109758) to create a homogeneous mixture, followed by solvent removal under reduced pressure. researchgate.net Another detailed purification procedure involves dissolving the crude product in a solvent such as cyclohexane, followed by physical separation and vacuum filtration to obtain a fine white powder. psu.edu
Fundamental Chemical Reactivity and Reaction Mechanisms of Tris 4 Isocyanatophenyl Thiophosphate
Reactivity of Isocyanate Functional Groups
The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom (R−N=C=O). This configuration renders the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.orgrsc.org The reactivity is further influenced by the substituent attached to the nitrogen. An electron-withdrawing group tends to increase the electrophilicity of the carbon and enhance reactivity, while an electron-donating group has the opposite effect. rsc.org
Isocyanates readily react with compounds containing active hydrogen atoms, such as those found in alcohols, amines, and water. wikipedia.org These reactions are typically nucleophilic additions, where the nucleophile attacks the electrophilic carbon of the isocyanate group. iitk.ac.inaskfilo.comgauthmath.com
The reaction between an isocyanate and a primary or secondary amine is a rapid process that yields a substituted urea (B33335). wikipedia.org The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. This is followed by a proton transfer from the amine to the nitrogen of the isocyanate group, resulting in the formation of a stable urea linkage (-NH-CO-NH-). iitk.ac.in This reaction is fundamental in the production of polyurea polymers when diisocyanates or polyisocyanates react with diamines or polyamines. wikipedia.org
Reaction Summary: Urea Formation
| Reactant 1 | Reactant 2 | Product |
|---|
This table is interactive. Users can sort and filter the data.
When isocyanates react with alcohols, the resulting product is a urethane (B1682113) (also known as a carbamate). kuleuven.beresearchgate.net This reaction is the cornerstone of polyurethane chemistry. kuleuven.benih.gov The mechanism begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. askfilo.comgauthmath.com A subsequent proton transfer from the alcohol to the isocyanate's nitrogen atom completes the formation of the urethane linkage (-NH-CO-O-). gauthmath.com The rate of this reaction can be influenced by the concentration of the alcohol, with studies suggesting that two or three alcohol molecules may be involved in the mechanism, particularly at higher concentrations. kuleuven.benih.gov
Reaction Summary: Urethane Formation
| Reactant 1 | Reactant 2 | Product |
|---|
This table is interactive. Users can sort and filter the data.
Isocyanates react readily with water in a process called hydrolysis. americanchemistry.com The initial reaction is a nucleophilic addition of water to the isocyanate group, which forms an unstable carbamic acid intermediate. stackexchange.com This carbamic acid then decomposes, releasing carbon dioxide and forming a primary amine. wikipedia.orgstackexchange.com The newly formed amine is highly reactive and can subsequently react with another isocyanate group to form a stable urea linkage. researchgate.net This secondary reaction is significantly faster than the initial hydrolysis. researchgate.net The carbon dioxide generated during the decomposition of carbamic acid can act as a blowing agent in the production of polyurethane foams. wikipedia.org
The reactions with amines and alcohols are specific examples of a broader class of reactions involving compounds with active hydrogen atoms. The general principle involves the nucleophilic attack by the heteroatom (like oxygen, nitrogen, or sulfur) of the active hydrogen compound on the carbonyl carbon of the isocyanate, followed by a proton transfer. This reactivity makes Tris(4-isocyanatophenyl) thiophosphate an effective crosslinking agent for polymers containing hydroxyl, amino, or other active hydrogen groups. chemblink.comenuochem.com
Nucleophilic Addition Reactions with Active Hydrogen Compounds
Role of the Thiophosphate Core in Influencing Reactivity and Stability.rsc.orgstackexchange.com
The thiophosphate group is generally considered to be electron-withdrawing, which would influence the reactivity of the attached isocyanate groups. By pulling electron density away from the phenyl rings, the thiophosphate core can increase the electrophilicity of the isocyanate carbon atoms. This enhancement of electrophilicity would, in turn, increase the rate of nucleophilic attack by compounds with active hydrogens.
Kinetic and Thermodynamic Aspects of Reactions Involving Tris(4-isocyanatophenyl) thiophosphate
The crosslinking process involving Tris(4-isocyanatophenyl) thiophosphate is governed by both kinetic and thermodynamic principles. Understanding these aspects is essential for controlling the curing process and tailoring the final properties of the polymeric material.
The primary reaction is the formation of a urethane linkage through the reaction of an isocyanate group with a hydroxyl group. The rate of this reaction is influenced by factors such as temperature, catalyst presence, and the steric and electronic nature of the reactants.
Kinetic Studies:
Kinetic studies of the crosslinking process can provide valuable information about the reaction rate and the energy barrier that must be overcome for the reaction to occur (activation energy). In a study on the crosslinking of α,ω-dihydroxy oligo(alkylene maleate)s with a trifunctional isocyanate, the degree of reaction was monitored over time. The reaction exhibits a characteristic sigmoidal curve, where the rate is initially slow, accelerates, and then slows down as the concentration of reactive groups decreases and diffusion becomes a limiting factor.
| Time (min) | Degree of Reaction (p) |
|---|---|
| 0 | 0 |
| 20 | 0.15 |
| 40 | 0.35 |
| 60 | 0.55 |
| 80 | 0.70 |
| 100 | 0.80 |
| 120 | 0.85 |
The apparent activation energy (Ea) for such crosslinking reactions provides insight into the temperature sensitivity of the curing process. Lower activation energies indicate that the reaction can proceed at a faster rate at lower temperatures. For the crosslinking of oligo(alkylene maleate)s with a trisisocyanate, the apparent activation energy was determined to be in the range of 60–62 kJ/mol. This value is crucial for determining appropriate curing temperatures and times in industrial applications.
Thermodynamic Aspects:
The formation of a highly crosslinked network is also entropically driven in the sense that numerous small molecules react to form a large, complex network structure. However, the process also involves a significant decrease in the conformational entropy of the polymer chains as they become constrained within the network.
Polymerization and Network Formation with Tris 4 Isocyanatophenyl Thiophosphate
Crosslinking Mechanisms in Polyurethane Systems
The formation of a polyurethane network is a complex process involving the polyaddition reaction between isocyanate and hydroxyl (-OH) groups. The trifunctionality of Tris(4-isocyanatophenyl) thiophosphate is central to the development of a crosslinked, thermoset material.
Reaction with Hydroxyl-Terminated Polyols (e.g., Poly(propylene oxide) diol)
The fundamental reaction in the formation of these polyurethane networks is the nucleophilic addition of a hydroxyl group from a polyol, such as poly(propylene oxide) diol (PPO), to the electrophilic carbon atom of the isocyanate group of Tris(4-isocyanatophenyl) thiophosphate. This reaction results in the formation of a urethane (B1682113) linkage.
The mechanism proceeds as follows:
The oxygen atom of the hydroxyl group, with its lone pair of electrons, acts as a nucleophile and attacks the electron-deficient carbon atom of the isocyanate group.
Simultaneously, the electrons from the N=C double bond shift to the nitrogen atom, and the electrons from the C=O double bond shift to the oxygen atom, forming a tetrahedral intermediate.
This intermediate is unstable and rapidly rearranges. The electron pair from the negatively charged oxygen atom reforms the C=O double bond.
The proton from the original hydroxyl group is transferred to the nitrogen atom of the isocyanate group.
The final product is a stable urethane linkage (-NH-CO-O-), which connects the thiophosphate crosslinker to the polyol chain.
Given that Tris(4-isocyanatophenyl) thiophosphate has three isocyanate groups and PPO diol has two hydroxyl groups, a complex, branched, and ultimately crosslinked network is formed as these reactions propagate.
Gelation Kinetics and Gel Point Determination
Gelation is a critical phenomenon in the formation of a polymer network, marking the transition from a viscous liquid to an elastic solid. This transition, known as the gel point, corresponds to the formation of a continuous, sample-spanning polymer network.
In a study involving the crosslinking of α,ω-dihydroxypoly(propylene oxides) with Tris(4-isocyanatophenyl) thiophosphate, the evolution of viscoelastic properties was monitored to determine the gel point. At the gel point, the storage modulus (G') and the loss modulus (G") exhibit a characteristic power-law dependence on the frequency of oscillatory shear. For one such system, the isothermal gel time at 30°C was estimated from kinetic data to be approximately 530 minutes. kpi.ua
The gel point can be experimentally determined by observing the point at which the loss tangent (tan δ = G''/G') becomes independent of the frequency.
The molar ratio of isocyanate to hydroxyl groups (NCO/OH) is a crucial parameter that significantly influences the gelation process and the final network structure. Studies on the reaction between Tris(4-isocyanatophenyl) thiophosphate and poly(oxypropylene) diol have shown that this ratio affects the critical conversion required for gelation. kpi.ua
When the initial NCO/OH ratio is stoichiometric (r = 1.0), the gel point is reached at a specific conversion of isocyanate groups. However, if there is an excess of hydroxyl groups (r < 1.0), the critical conversion of the minority isocyanate groups at the gel point changes. This is because the imbalance in functional groups affects the statistical probability of forming an infinite network.
The NCO/OH ratio also has a pronounced effect on the extent of intramolecular cyclization. With an excess of hydroxyl groups (an NCO/OH ratio of 0.8), the fraction of isocyanate groups consumed in the formation of cyclic structures increases. kpi.ua Near the gel point, the fraction of bonds "wasted" in cycle formation is significantly higher when there is an excess of hydroxyl groups compared to a stoichiometric ratio. kpi.ua This indicates that off-stoichiometric ratios can promote intramolecular reactions, which delay the onset of gelation by consuming functional groups that would otherwise contribute to the infinite network.
Below is a table summarizing experimental data on the critical conversion at the gel point for different NCO/OH ratios and dilutions in the reaction of Tris(4-isocyanatophenyl) thiophosphate with poly(oxypropylene) diol.
| Initial NCO/OH Ratio (rNCO) | Dilution (vol% xylene) | Critical Conversion of NCO at Gel Point (pNcO,c) |
|---|---|---|
| 1.0 | 0 | 0.720 |
| 1.0 | 20 | 0.725 |
| 1.0 | 40 | 0.735 |
| 1.0 | 60 | 0.755 |
| 0.8 | 0 | 0.910 |
| 0.8 | 20 | 0.920 |
| 0.8 | 40 | 0.935 |
| 0.8 | 60 | 0.955 |
Autoacceleration, also known as the gel effect or the Trommsdorff–Norrish effect, is a phenomenon where the rate of polymerization increases significantly as the reaction progresses. wikipedia.org While commonly associated with free-radical polymerization, analogous effects can be observed in polyaddition reactions leading to network formation. wikipedia.org
In the context of polyurethane formation with Tris(4-isocyanatophenyl) thiophosphate, as the crosslinking reaction proceeds, the viscosity of the system increases dramatically. This increase in viscosity restricts the mobility of the growing polymer chains and unreacted functional groups. The diffusion of large, branched molecules becomes the rate-limiting step for further reactions.
This diffusion control can lead to a localized increase in the concentration of reactive species, as they are unable to move away from each other as freely. This can result in an apparent increase in the reaction rate, as the probability of reaction between nearby functional groups is enhanced. This effect is particularly pronounced as the system approaches the gel point, where the viscosity increases exponentially.
Cyclization Phenomena in Network Formation
During the formation of a polymer network, not all reactions contribute to the growth of the infinite network. Some reactions can occur intramolecularly, leading to the formation of cyclic structures. These cyclization reactions consume functional groups without increasing the size of the polymer molecules or contributing to the crosslink density.
In the polymerization of Tris(4-isocyanatophenyl) thiophosphate with poly(oxypropylene) diol, cyclization is a competing process to the intermolecular network-building reactions. The extent of cyclization is influenced by factors such as the concentration of reactants (dilution) and the stoichiometric ratio of reactive groups. kpi.ua
Studies have shown that as the reaction system is diluted with a solvent, the probability of intramolecular reactions increases, leading to a higher degree of cyclization. kpi.ua This is because the reduced concentration of polymer chains makes it more likely for a reactive group on a chain to encounter another reactive group on the same chain rather than on a different chain.
The fraction of bonds that are consumed in the formation of cycles increases with the progress of the reaction (conversion). kpi.ua This means that as the network grows, the topological constraints on the remaining unreacted groups can favor the formation of intramolecular loops. As mentioned previously, an off-stoichiometric ratio with an excess of hydroxyl groups also promotes a higher fraction of bonds being wasted in cycles. kpi.ua
Rheokinetic Studies of Polymerization Processes
Rheokinetics is the study of the interplay between reaction kinetics and the rheological properties of a reacting system. For the polymerization involving Tris(4-isocyanatophenyl) thiophosphate, rheological measurements provide invaluable insights into the structural evolution of the polymer network.
Small-strain oscillatory shear experiments are commonly employed to monitor the changes in the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the material, as the crosslinking reaction proceeds.
A study on the reaction of Tris(4-isocyanatophenyl) thiophosphate with α,ω-dihydroxypoly(propylene oxides) of varying molecular weights demonstrated the characteristic rheological changes during network formation. kpi.ua As the reaction progresses at a constant temperature, both G' and G'' increase over time. The rate of this increase is related to the kinetics of the crosslinking reaction.
The gel point is identified as the point where the G' and G'' curves exhibit a crossover, or more precisely, where the loss tangent becomes independent of frequency. At the gel point, the material transitions from a predominantly viscous liquid (G'' > G') to a predominantly elastic solid (G' > G'').
The following table presents data from a rheological study on the crosslinking of poly(propylene oxide) diol (PPO) with Tris(4-isocyanatophenyl) thiophosphate at 30°C.
| PPO Molecular Weight | Frequency (rad/s) | Storage Modulus (G') at Gel Point (Pa) | Loss Modulus (G'') at Gel Point (Pa) |
|---|---|---|---|
| 1000 | 0.1 | 100 | 100 |
| 1000 | 1.0 | 316 | 316 |
| 1000 | 10.0 | 1000 | 1000 |
| 2000 | 0.1 | 50 | 50 |
| 2000 | 1.0 | 158 | 158 |
| 2000 | 10.0 | 501 | 501 |
Formation of Model Network Polymers for Fundamental Investigations
Tris(4-isocyanatophenyl) thiophosphate is particularly valuable for the synthesis of model network polymers. These are networks with well-defined structures, such as a known molecular weight between crosslinks and a specific crosslink functionality. Such model systems are crucial for fundamental studies aimed at understanding the relationship between network architecture and macroscopic properties.
By systematically varying the structure of the network, for example, by using prepolymers of different molecular weights, researchers can establish clear structure-property relationships. In networks created with Tris(4-isocyanatophenyl) thiophosphate and α,ω-dihydroxypoly(propylene oxide), the molecular weight between crosslink points can be precisely controlled. This allows for the investigation of how parameters like crosslink density affect the mechanical and thermal properties of the resulting material.
Dielectric relaxation spectroscopy is a powerful technique to probe the molecular dynamics within polymer networks. In model networks based on Tris(4-isocyanatophenyl) thiophosphate and poly(propylene oxide), dielectric relaxation measurements have revealed the presence of distinct relaxation processes. These processes are associated with the motion of different molecular segments within the network.
By analyzing the dielectric spectra, researchers can identify and characterize these relaxation processes. For instance, two primary relaxation processes have been identified in these networks. The relaxation parameters, such as relaxation strength and relaxation time, can be extracted from the experimental data.
Table 2: Dielectric Relaxation Processes in a Model Polyurethane Network
| Relaxation Process | Associated Molecular Motion | Frequency Range |
|---|---|---|
| Lower Frequency Process | Motions involving the urethane group | Lower |
| Higher Frequency Process | Motions involving the ether oxygen group | Higher |
This table is based on findings from dielectric relaxation studies on model networks of poly(propylene oxide) and tris(4-isocyanatophenyl)thiophosphate.
Specifically, the higher frequency relaxation process observed in these model networks has been attributed to the molecular motions involving the ether oxygen groups of the poly(propylene oxide) chains. The relaxation strength of this process has been found to be proportional to the concentration of the ether oxygen groups in the network. This finding provides direct evidence of the localized segmental motions of the prepolymer chains within the crosslinked structure. These fundamental investigations into molecular dynamics are essential for understanding the viscoelastic behavior and other physical properties of these materials.
Investigation of Relaxation Processes (e.g., Dielectric Relaxation)
Molecular Motions Involving Urethane Groups
The molecular dynamics within polyurethane networks, particularly the motions involving the urethane groups, are fundamental to understanding the material's mechanical and thermal properties. While specific research on networks formed with Tris(4-isocyanatophenyl) thiophosphate is limited, general principles of molecular motion in highly crosslinked polyurethanes can be applied.
The mobility of the polymer chains is significantly restricted by the presence of crosslinks. The urethane groups, being polar, form strong hydrogen bonds with neighboring urethane or other polar groups. These hydrogen bonds act as physical crosslinks, further reducing chain mobility and contributing to the material's strength and stiffness.
Several analytical techniques can be employed to study the molecular motions in these complex networks:
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is highly effective for monitoring the formation of urethane linkages and studying hydrogen bonding within the polymer network. The position and shape of the carbonyl (C=O) stretching band in the urethane group can provide insights into the extent and strength of hydrogen bonding. Changes in temperature can be used to probe the dissociation and reformation of these bonds, revealing information about the mobility of the urethane segments.
Dielectric Relaxation Spectroscopy (DRS): DRS measures the response of a material to an applied electric field over a range of frequencies and temperatures. This technique can detect the motion of polar groups, such as the urethane moieties. In a crosslinked network, various relaxation processes can be observed, which are associated with different types of molecular motion, from localized bond vibrations to larger-scale segmental motions of the polymer chains between crosslink points. The presence of the phosphorus-containing crosslinker may also introduce specific dielectric relaxation behaviors.
Table 1: Illustrative Dielectric Relaxation Data for Polyurethane Networks
| Relaxation Process | Frequency Range (Hz) | Activation Energy (kJ/mol) | Associated Molecular Motion |
| α-relaxation | 10-2 - 106 | 150 - 300 | Segmental motion of the main polymer chains (glass transition) |
| β-relaxation | 103 - 109 | 50 - 100 | Localized motions of side groups or small segments of the main chain |
| γ-relaxation | 106 - 1012 | 20 - 40 | Localized bond vibrations or rotations |
Integration into Waterborne Polyurethane Dispersions
Waterborne polyurethane dispersions (PUDs) are increasingly utilized as environmentally friendly alternatives to solvent-based systems in coatings, adhesives, and other applications. The integration of a crosslinker like Tris(4-isocyanatophenyl) thiophosphate into a PUD system is a critical step for enhancing the performance of the final cured film.
The process typically involves dispersing a polyurethane prepolymer, which has hydrophilic groups incorporated into its backbone, in water. A crosslinker is then added to the dispersion. Due to the high reactivity of isocyanate groups with water, it is common to use blocked isocyanates or to add the crosslinker just before application. However, for a highly reactive trifunctional isocyanate like Tris(4-isocyanatophenyl) thiophosphate, it would likely be added as part of a two-component (2K) system, where it is mixed with the aqueous dispersion immediately prior to use.
Upon application and subsequent evaporation of water, the reactive isocyanate groups of the Tris(4-isocyanatophenyl) thiophosphate react with the functional groups (e.g., hydroxyl or amine groups) present on the polyurethane chains, leading to the formation of a crosslinked network.
The incorporation of this trifunctional crosslinker is expected to significantly improve several properties of the resulting waterborne polyurethane film:
Mechanical Properties: Increased crosslink density leads to higher tensile strength, hardness, and abrasion resistance.
Chemical Resistance: The formation of a robust three-dimensional network enhances the material's resistance to solvents, chemicals, and water.
Thermal Stability: The crosslinked structure restricts chain mobility, leading to a higher glass transition temperature and improved performance at elevated temperatures.
Table 2: Expected Effects of Tris(4-isocyanatophenyl) thiophosphate on Waterborne Polyurethane Film Properties
| Property | Uncrosslinked PUD Film | PUD Film Crosslinked with Tris(4-isocyanatophenyl) thiophosphate |
| Tensile Strength | Lower | Higher |
| Hardness | Softer | Harder |
| Water Swelling | Higher | Lower |
| Solvent Resistance | Poor | Good to Excellent |
| Thermal Stability | Lower | Higher |
This table illustrates the generally expected improvements in properties when a trifunctional isocyanate crosslinker is incorporated into a waterborne polyurethane dispersion.
Spectroscopic and Analytical Characterization in Academic Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
In the academic study of polyurethane networks, a suite of spectroscopic tools is employed to provide a comprehensive understanding of the material, from the kinetics of its formation to the final macromolecular architecture and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for the detailed structural analysis of polyurethane polymers in solution. kobv.de By analyzing the chemical shifts, signal integrations, and coupling patterns, researchers can confirm the structure of the constituent monomers and the resulting polymer. sci-hub.se
In ¹H NMR spectra of polyurethanes, the proton of the N-H group in the urethane (B1682113) linkage is a key indicator, typically appearing as a signal around 9.65 ppm in solvents like DMF-d7. sci-hub.se Other characteristic signals include those from the methylene (B1212753) groups adjacent to the urethane and ester or ether linkages in the polymer backbone. sci-hub.seresearchgate.net
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Urethane N-H | ~7.20 - 9.65 | - | sci-hub.seresearchgate.net |
| Urethane C =O | - | ~153 - 162 | researchgate.netrsc.org |
| MDI Ar-C H₂-Ar | ~4.06 | ~40 | sci-hub.se |
| Polyol O-C H₂ | ~3.60 - 4.25 | ~64 - 70 | sci-hub.sersc.org |
Table 1: Representative NMR chemical shifts for key functional groups in polyurethane structures. Actual shifts can vary based on solvent, concentration, and specific polymer structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable tool for monitoring the polymerization reaction in real-time and for characterizing the structure of the final polyurethane material. researchgate.netmt.com It is particularly sensitive to the polar functional groups involved in urethane formation.
The progress of a polyurethane synthesis reaction is most commonly tracked by monitoring the disappearance of the isocyanate (-N=C=O) functional group. mdpi.com The isocyanate group exhibits a strong and distinct absorption band in the infrared spectrum, typically located around 2260-2275 cm⁻¹. mdpi.comresearchgate.net As the isocyanate reacts with the polyol's hydroxyl groups, the intensity of this peak diminishes. The reaction is considered complete when this characteristic peak is no longer observed in the spectrum. mdpi.comresearchgate.net This real-time monitoring allows for precise control over the reaction kinetics and ensures the full conversion of the isocyanate monomer. mt.com
Concurrently with the consumption of the isocyanate, new absorption bands corresponding to the newly formed urethane linkages appear. The key bands for identifying urethane groups include:
N-H Stretching: A band around 3300-3330 cm⁻¹ arises from the N-H stretching vibration of the urethane amine. researchgate.netmdpi.com
C=O Stretching (Amide I): The carbonyl group in the urethane linkage is highly sensitive to its environment, particularly hydrogen bonding. The "free" or non-hydrogen-bonded carbonyl stretch appears near 1730 cm⁻¹, while the hydrogen-bonded carbonyl stretch appears at a lower frequency, around 1700-1717 cm⁻¹. researchgate.net
N-H Bending and C-N Stretching (Amide II): A significant band around 1530-1540 cm⁻¹ is attributed to the combination of N-H in-plane bending and C-N stretching vibrations. mdpi.comresearchgate.net
The positions and relative intensities of these bands provide rich information about the degree of hydrogen bonding and phase separation between hard and soft segments within the polymer network. mdpi.comacs.org
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Significance | Reference |
| Asymmetric Stretch | Isocyanate (-N=C=O) | ~2270 | Disappears as reaction proceeds | mdpi.comresearchgate.net |
| Stretching | Urethane (N-H) | ~3328 | Appears upon urethane formation | mdpi.com |
| Stretching (Free C=O) | Urethane (-NH-C=O -O-) | ~1730 | Indicates non-H-bonded carbonyls | researchgate.net |
| Stretching (H-Bonded C=O) | Urethane (-NH-C=O -O-) | ~1700-1717 | Indicates H-bonded carbonyls | researchgate.net |
| N-H Bending / C-N Stretch | Urethane (N-H , C-N ) | ~1532 | Confirms urethane linkage | mdpi.com |
Table 2: Key FTIR absorption bands for monitoring polyurethane formation.
Raman Spectroscopy for Conformational and Interaction Studies in Polymer Networks
Raman spectroscopy serves as a valuable complement to FTIR, particularly for studying non-polar bonds and for analyses conducted in aqueous environments. mdpi.com In the context of polyurethane networks, it is especially useful for probing the aromatic components and understanding specific molecular interactions.
In polyurethane ionomers or polymer electrolytes, where salts are incorporated into the matrix, Raman spectroscopy can be used to study the interaction between the ions and the polymer chains. oaes.cc These interactions are crucial as they influence the material's ionic conductivity and mechanical properties. For example, the aromatic ring vibration of an MDI-based hard segment, typically seen around 1615-1620 cm⁻¹, can shift upon interaction with other components or upon changes in the local chemical environment. researchgate.net In composite systems containing inorganic particles like Li₁₀GeP₂S₁₂, Raman can identify characteristic peaks of the inorganic filler and the polymer, confirming chemical compatibility and probing interfacial interactions. oaes.cc These spectroscopic studies are vital for designing advanced materials for applications such as solid-state batteries and self-healing polymers.
Chromatographic Methods for Purity and Molecular Weight Distribution Analysis
Chromatography is a fundamental analytical technique for separating mixtures. For polymers like Poly(4-vinylphenol), methods such as High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are indispensable for quality control and research.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. While often applied to the monomer or small oligomers, HPLC provides crucial information about the purity of the starting materials and can detect residual monomers or byproducts in the final polymer product.
Research has demonstrated the utility of HPLC in analyzing vinylphenols. For instance, in the analysis of 4-vinylphenol (B1222589), the monomer of PVP, isocratic HPLC methods have been developed. A study on the determination of 4-vinylphenol and 4-vinylguaiacol in beverages utilized an HPLC system with a UV detector. scielo.br Optimal separation was achieved using a specific mobile phase composition and detection wavelength. scielo.br The retention time for 4-vinylphenol under these conditions was approximately 27 minutes. scielo.br Such methods are critical for ensuring the purity of the 4-vinylphenol monomer before polymerization, as impurities can significantly affect the final properties of the PVP.
In a different study, a Dionex UltiMate 3,000 HPLC system equipped with a photodiode-array and a fluorescence detector was used for the analysis of vinylphenols. weinobst.at The samples were directly injected without pre-filtration to avoid discrimination of polyphenolic constituents. weinobst.at A linear calibration curve was established, with a detection limit of 11 mg/l for 4-vinylphenol. weinobst.at
Below is an interactive data table summarizing typical HPLC conditions for the analysis of 4-vinylphenol.
| Parameter | Condition 1 | Condition 2 |
| Instrument | HPLC with UV detector | Dionex UltiMate 3,000 HPLC |
| Mobile Phase | Methanol/Ultrapure Water/Phosphoric Acid (400:590:10, v/v) | Acetonitrile (B52724), Water (HPLC grade), Methanol (gradient grade) |
| Detection Wavelength | 260 nm | 280, 310, 320, 360, and 520 nm (Photodiode-array) |
| Retention Time (4-vinylphenol) | 27 min | Not specified |
| Detection Limit | Not specified | 11 mg/l |
| Reference | scielo.br | weinobst.at |
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers like Poly(4-vinylphenol). wikipedia.org GPC separates molecules based on their size or hydrodynamic volume as they pass through a column packed with porous gel beads. wikipedia.org Larger molecules elute first, while smaller molecules penetrate the pores of the gel and elute later. wikipedia.org
The characterization of Poly(4-vinylphenol) and its copolymers frequently involves GPC to determine key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. researchgate.net A narrow PDI indicates a more uniform polymer chain length. For instance, research on the synthesis of poly(4-hydroxystyrene), another name for Poly(4-vinylphenol), reports the characterization of the polymer using GPC among other techniques. researchgate.net
In a study involving the synthesis of block copolymers containing a Poly(4-vinylphenol) segment, GPC was used to verify the molar masses and molecular weight distributions. researchgate.net The precursor block copolymers exhibited low polydispersity indexes (PDI) of less than 1.36, indicating well-defined compositions of their blocks. researchgate.net Another study on POSS-PVPh copolymers also utilized GPC for characterization. nycu.edu.tw
The table below presents hypothetical GPC data for a Poly(4-vinylphenol) sample, illustrating the type of information obtained from this technique.
| Parameter | Value |
| Number Average Molecular Weight (Mn) | 15,000 g/mol |
| Weight Average Molecular Weight (Mw) | 21,000 g/mol |
| Polydispersity Index (PDI or Đ) | 1.4 |
| Eluent | Tetrahydrofuran (THF) |
| Calibration Standard | Polystyrene |
| Reference | researchgate.netnycu.edu.tw |
Theoretical and Computational Studies of Tris 4 Isocyanatophenyl Thiophosphate Systems
Computational Chemistry Approaches for Molecular Structure and Reactivity Prediction
Computational chemistry provides powerful tools for predicting the molecular structure and reactivity of compounds like Tris(4-isocyanatophenyl) thiophosphate. While specific computational studies exclusively focused on this molecule are not abundant in publicly available literature, general principles of computational chemistry for isocyanates are well-established and applicable.
Reactivity prediction often involves calculating molecular properties like ionization potential and electron affinity. frontiersin.org For isocyanates, these calculations help in understanding their susceptibility to nucleophilic attack, which is the primary mechanism of urethane (B1682113) bond formation. uni-miskolc.hu By comparing the calculated properties of different isocyanates, their relative reactivities can be estimated, which is vital for designing polymer synthesis processes. frontiersin.orgresearchgate.net For instance, the reactivity of an aromatic isocyanate like Tris(4-isocyanatophenyl) thiophosphate is influenced by the electronic effects of the aromatic ring and the central thiophosphate group. nih.gov
Table 1: Computed Properties of Tris(4-isocyanatophenyl) thiophosphate
| Property | Value | Source |
| Molecular Formula | C21H12N3O6PS | nih.gov |
| Molecular Weight | 465.4 g/mol | nih.govchemicalbook.com |
| Density (Predicted) | 1.37±0.1 g/cm3 | chemicalbook.comchemicalbook.com |
| Boiling Point (Predicted) | 561.9±60.0 °C | chemicalbook.comchemicalbook.com |
| Melting Point | 84-86 °C | chemicalbook.com |
This table presents computationally predicted and experimentally determined physical properties.
Advanced Statistical Mechanical Models for Crosslinked Polymer Networks
To gain a more fundamental understanding of the structure-property relationships in crosslinked polymers, advanced statistical mechanical models are being developed. cmu.educornell.eduaps.org These models aim to predict the macroscopic properties of a polymer network, such as its elasticity, based on its microscopic characteristics, including chain length, crosslink functionality, and network topology. cornell.edupolyu.edu.hk
These theories go beyond classical rubber elasticity theory by incorporating more realistic features of the polymer chains and the network structure. cmu.eduaps.org For example, statistical field theory can be used to account for inter-segment interactions within the network. cmu.edu Such models can predict phenomena like swelling, which is the absorption of a solvent by the polymer network. cmu.edu While specific applications of these advanced models to networks explicitly formed with Tris(4-isocyanatophenyl) thiophosphate are not widely reported, these theoretical frameworks are general and applicable to such systems. The goal is to create predictive models that can guide the design of new materials with tailored mechanical responses. cornell.edu
Quantum Chemical Investigations of Isocyanate Reactivity
Quantum chemistry offers a powerful lens through which to investigate the intrinsic reactivity of the isocyanate group. chemrxiv.orgrsc.org Ab initio and DFT calculations can be used to map out the potential energy surface of a reaction, identifying the transition states and calculating the activation energies for different reaction pathways. uni-miskolc.hu
For aromatic isocyanates like Tris(4-isocyanatophenyl) thiophosphate, studies have investigated the reaction with hydroxyl groups (the basis of polyurethane formation). uni-miskolc.hunih.gov These investigations can elucidate the mechanism of the reaction and the influence of substituents on the aromatic ring. For instance, the mesomeric and inductive effects of the NCO group and other substituents on the phenyl ring can be quantified, explaining the site-selective reactivity in addition reactions. nih.gov
While detailed quantum chemical studies specifically on Tris(4-isocyanatophenyl) thiophosphate are scarce in the literature, research on similar molecules like phenyl isocyanate and p-tolyl-isocyanate provides valuable insights. uni-miskolc.hunih.gov These studies help to understand how the electronic environment, influenced by the thiophosphate linker, would modulate the reactivity of the isocyanate groups in the actual molecule. researchgate.net Such understanding is crucial for controlling the kinetics of polymerization and for predicting the stability and reactivity of the monomer. chemrxiv.org
Environmental Behavior and Degradation Pathways of Tris 4 Isocyanatophenyl Thiophosphate
Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems
The environmental fate of a chemical compound is dictated by a combination of its physical and chemical properties and its interactions with environmental compartments. For Tris(4-isocyanatophenyl) thiophosphate, its behavior in aquatic and terrestrial systems is influenced by several degradation and transport mechanisms.
Hydrolysis is a key chemical process that can lead to the degradation of substances in an aquatic environment. For Tris(4-isocyanatophenyl) thiophosphate, the isocyanate groups (-NCO) are reactive towards water. However, studies on its stability in water indicate a degree of resistance to hydrolysis under certain conditions. One study noted a half-life of 16 years at a pH of 5 and a temperature of 25°C, suggesting that hydrolysis is not a rapid degradation pathway under those specific conditions. flexilis.in Another source indicates no reaction with water under neutral conditions. cookechem.com This suggests that while the potential for hydrolytic degradation exists due to the isocyanate functionalities, the rate can be very slow, allowing the compound to persist in certain aquatic environments.
Biodegradation is a significant pathway for the removal of organic chemicals from the environment, mediated by microorganisms. Studies on Tris(4-isocyanatophenyl) thiophosphate show varied results regarding its biodegradability.
One study using an aerobic biodegradation test with activated sludge found that the compound is not readily biodegradable, showing 58.2% degradation over 28 days according to OECD Test Guideline 301F. flexilis.in Another study reported a 23% biodegradation over 28 days based on OECD Test Guideline 301B. ph.ca In contrast, a different source reported 100% aerobic biodegradation over 28 days. covestro.com These discrepancies may arise from different testing methodologies and conditions. The compound is classified as not readily biodegradable based on stringent OECD test guidelines, which does not preclude it from degrading under different environmental conditions. ph.ca One patent document mentions that a polyurethane elastomer incorporating this compound can achieve ultimate degradation by exceeding a 60% threshold within a 28-day test frame. google.com
Table 1: Biodegradation Data for Tris(4-isocyanatophenyl) thiophosphate
| Test Guideline | Inoculum | Degradation (%) | Exposure Time (days) | Classification | Source |
|---|---|---|---|---|---|
| OECD 301F | Activated Sludge | 58.2 | 28 | Not readily degradable | flexilis.in |
| OECD 301B | - | 23 | 28 | Not readily degradable | ph.ca |
| - | Aerobic | 100 | 28 | - | covestro.com |
| Simulation Study | - | 93 | 6 | Readily biodegradable | flexilis.in |
Data presented in this table is based on available research findings and may vary depending on specific test conditions.
Photo-degradation, the breakdown of molecules by light, is another important environmental fate process. For Tris(4-isocyanatophenyl) thiophosphate, which is a component of polyurethanes, photo-oxidation can occur. researchgate.netresearchgate.net UV radiation can lead to the scission of the urethane (B1682113) group and photo-oxidation, resulting in yellowing of the material. researchgate.net The estimated atmospheric half-life due to indirect photolysis by OH radicals is approximately 0.165 days, suggesting that the compound may degrade relatively quickly in the atmosphere. ph.ca
Identification as an Emerging Pollutant and Research Methodologies
An emerging pollutant is a substance that is not commonly monitored in the environment but has the potential to enter the environment and cause adverse ecological or human health effects. There are growing concerns about the potential environmental impact of Tris(4-isocyanatophenyl) thiophosphate. archivemarketresearch.com
Suspect screening analysis is a modern analytical technique used to identify a broad range of potential contaminants in environmental samples without the need for pre-selecting all target compounds. This approach is particularly useful for identifying emerging pollutants. Tris(4-isocyanatophenyl) thiophosphate has been included in suspect screening lists for analyzing surface water samples. slu.se
In these analyses, high-resolution mass spectrometry (HRMS) is often employed to detect a wide range of compounds. slu.se To enhance the likelihood of detection, the amenability of a compound to electrospray ionization mass spectrometry (ESI-MS) is a key consideration. slu.se The inclusion of Tris(4-isocyanatophenyl) thiophosphate in such screening lists indicates that it is a compound of interest for environmental monitoring due to its potential presence and persistence. slu.se The identification of this compound in environmental samples through these advanced methodologies is the first step in assessing its prevalence and potential risks. slu.se
Catalysis in Reactions Involving Tris 4 Isocyanatophenyl Thiophosphate
Investigation of Catalyst Systems for Polyurethane Formation
The formation of polyurethanes from the reaction of isocyanates, such as Tris(4-isocyanatophenyl) thiophosphate, with polyols is a critical industrial process. turkchem.net The rate of this reaction is often slow under ambient conditions and requires acceleration through catalysis to be practical for manufacturing. turkchem.net The choice of catalyst is crucial as it not only dictates the reaction speed but also influences the final properties of the polyurethane material. poliuretanos.com.br
A variety of metal-based catalysts are employed to promote the isocyanate-hydroxyl reaction. These include compounds of tin, bismuth, zinc, and zirconium. epo.orgpaintsandcoatingsexpert.com Organotin compounds, while effective, are facing increasing restrictions due to environmental and health concerns. wernerblank.comresearchgate.net This has spurred research into less toxic alternatives.
Iron(III) complexes have emerged as a promising class of catalysts for polyurethane compositions. google.com These complexes can accelerate the curing of substances with reactive groups capable of cross-linking, such as the free isocyanate groups in two-component polyurethane systems. google.com The catalytic activity of iron(III) complexes is noted in systems containing polyisocyanates like Tris(4-isocyanatophenyl) thiophosphate. google.comgoogleapis.com The mechanism of catalysis for metal compounds can vary. For instance, organotin compounds are believed to follow a Lewis acid mechanism, where the catalyst associates with the isocyanate, making it more electrophilic. turkchem.net In contrast, some zirconium compounds are thought to operate via an insertion mechanism, initially associating with the polyol. turkchem.netwernerblank.com
Table 1: Examples of Metal-Based Catalysts in Polyurethane Formation
| Catalyst Type | Metal | Example Compound |
|---|---|---|
| Organotin | Tin | Dibutyltin dilaurate wernerblank.com |
| Carboxylate | Bismuth | Bismuth neodecanoate researchgate.net |
| Acetylacetonate (B107027) | Zinc | Zinc (II) acetylacetonate researchgate.net |
| Complex | Iron | Iron(III) tris(acetylacetonate) google.com |
Non-metallic catalysts, primarily tertiary amines, are also widely used, particularly for the reaction of aromatic isocyanates with hydroxyl groups. poliuretanos.com.brwernerblank.com These catalysts can promote both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). poliuretanos.com.br The catalytic effect of tertiary amines generally increases with their basicity, though steric hindrance can play a significant role. poliuretanos.com.br For example, triethylene diamine (TEDA) exhibits strong catalytic activity due to its lack of steric hindrance. poliuretanos.com.br
In some applications, a synergistic effect is observed when using a combination of organometallic and tertiary amine catalysts. turkchem.net The selection of a non-metallic catalyst system depends on the desired reaction profile and the specific isocyanate and polyol being used. poliuretanos.com.br
Kinetic Impact of Catalysts on Crosslinking Reactions
The introduction of a catalyst has a profound kinetic impact on the crosslinking reactions involving Tris(4-isocyanatophenyl) thiophosphate. The curing kinetics of polyurethane networks formed with this crosslinker have been studied by following the disappearance of the isocyanate stretching band in infrared spectroscopy. researchgate.net
Rheokinetic studies, which monitor the change in rheological properties during curing, provide valuable insights into the kinetics. ceon.rs The storage modulus (G') and loss modulus (G") are recorded over time, with the characteristic "S" shape of the G' versus time curve indicating the autoacceleration of the crosslinking reaction during network formation. ceon.rs
Table 2: Factors Influencing Crosslinking Kinetics
| Factor | Influence on Reaction Rate |
|---|---|
| Catalyst Concentration | Generally increases with higher concentration |
| Temperature | Increases with higher temperature, often following an Arrhenius relationship ceon.rs |
| Prepolymer Structure | Varies depending on the chemical composition and molecular weight of the polyol researchgate.net |
Catalyst Influence on Network Structure and Properties
The choice of catalyst not only affects the reaction kinetics but also significantly influences the final network structure and, consequently, the material's properties. The catalyst can impact the extent of side reactions, such as allophanate (B1242929) and biuret (B89757) formation, which introduce additional crosslinks and can alter the network's architecture. paintsandcoatingsexpert.com
The structure of the polymer network can be evaluated through dynamic mechanical analysis (DMA), which measures properties like the storage modulus and the glass transition temperature (Tg). acs.org A higher crosslink density generally leads to a higher rubber plateau modulus and a higher Tg. acs.org
Studies on model polyurethane networks based on Tris(4-isocyanatophenyl) thiophosphate and poly(oxypropylene) diol have shown that factors like the initial molar ratio of reactive groups and dilution can lead to cyclization (intramolecular reactions). kpi.ua The catalyst can influence the competition between intermolecular and intramolecular reactions, thereby affecting the number of elastically effective chains and the presence of network defects like dangling chains and loops. acs.orgresearchgate.net A well-controlled catalysis is essential for creating more homogeneous and ideal polymer networks, which in turn leads to optimized mechanical properties such as elasticity and fracture toughness. acs.org
Q & A
Basic Research Questions
Q. How should researchers structure a literature review to identify gaps in existing studies on Einecs 275-578-2?
- Methodological Answer : Begin by querying authoritative databases (e.g., PubMed, SciFinder) using Boolean operators to combine terms like "this compound," "synthesis," "toxicity," and "applications." Prioritize primary sources (peer-reviewed journals) over reviews. Critically evaluate methodologies in prior studies—note inconsistencies in reported physicochemical properties or biological activity. Use citation-tracking tools to map influential works and identify underexplored areas, such as catalytic applications or metabolic pathways .
Q. What experimental protocols are recommended for characterizing the physicochemical properties of this compound?
- Methodological Answer : Standard characterization should include:
- Spectroscopic analysis : NMR and FTIR to confirm molecular structure (compare with reference spectra from databases like NIST).
- Chromatographic purity checks : HPLC/GC-MS with validated retention times.
- Thermal stability : TGA/DSC under inert atmospheres to assess decomposition thresholds.
- Solubility profiling : Use OECD Guideline 105 for water/organic solvent partitioning. Document all parameters (e.g., temperature, pressure) to ensure reproducibility .
Q. How can researchers ensure reproducibility when synthesizing this compound?
- Methodological Answer :
- Protocol standardization : Publish detailed synthetic routes, including catalyst ratios, reaction times, and purification steps (e.g., recrystallization solvents).
- Batch documentation : Record lot numbers of reagents and solvents to trace impurities.
- Cross-lab validation : Share protocols with independent labs for verification. Use open-source platforms like protocols.io for transparency .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in toxicity data for this compound across studies?
- Methodological Answer :
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to harmonize disparate datasets, controlling for variables like dosage, exposure duration, and model organisms.
- Dose-response reevaluation : Replicate conflicting studies under identical conditions, using standardized assays (e.g., OECD 423 for acute toxicity).
- Mechanistic studies : Use in vitro models (e.g., HepG2 cells) to isolate metabolic pathways and identify confounding factors (e.g., solvent interactions) .
Q. How can researchers optimize catalytic performance of this compound in heterogeneous reactions?
- Methodological Answer :
- Surface modification : Employ techniques like SEM-EDS or XPS to analyze active sites. Test dopants (e.g., transition metals) to enhance stability.
- Kinetic profiling : Use Arrhenius plots to determine activation energy under varying pH/temperature conditions.
- Scale-up challenges : Conduct factorial design experiments (e.g., Taguchi methods) to identify critical parameters (e.g., stirring rate, particle size) affecting yield .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Methodological Answer :
- DFT simulations : Use Gaussian or VASP with hybrid functionals (e.g., B3LYP) to predict orbital energies and reaction intermediates.
- Validation : Cross-check results with experimental UV-Vis spectra or cyclic voltammetry data.
- Machine learning : Train models on existing datasets to predict properties like redox potential or ligand-binding affinities .
Data Analysis and Reporting
Q. How should researchers address outliers in spectroscopic data for this compound?
- Methodological Answer :
- Statistical thresholds : Apply Grubbs’ test (α=0.05) to identify outliers.
- Root-cause analysis : Investigate instrument calibration, sample contamination, or operator error.
- Transparency : Report outliers in supplementary materials with justification for exclusion .
Q. What frameworks support ethical data sharing for this compound research?
- Methodological Answer :
- FAIR principles : Ensure data are Findable (DOIs via Zenodo), Accessible (CC-BY licenses), Interoperable (standardized file formats), and Reusable (metadata templates).
- Collaborative platforms : Use repositories like ChemRxiv for preprints or Figshare for raw datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
